Benzene, (1-iodoethenyl)-

Cross-Coupling Palladium Catalysis Bond Dissociation Energy

Benzene, (1-iodoethenyl)-, also known as α-iodostyrene or 1-iodovinylbenzene (CAS 51246-20-9, molecular formula C8H7I, molecular weight 230.05 g/mol), is a halogenated styrene derivative characterized by a vinylic iodine atom bonded to the α-carbon of the styrene framework. This structural feature places it within the class of vinyl iodides, which are widely recognized as exceptionally reactive electrophiles in transition-metal-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the C(sp²)–I bond.

Molecular Formula C8H7I
Molecular Weight 230.05 g/mol
CAS No. 51246-20-9
Cat. No. B13640655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-iodoethenyl)-
CAS51246-20-9
Molecular FormulaC8H7I
Molecular Weight230.05 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)I
InChIInChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
InChIKeyVHOJFLLIURDVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1-iodoethenyl)- (CAS 51246-20-9): A High-Reactivity Vinyl Iodide for Palladium-Catalyzed Cross-Coupling and Complex Molecule Synthesis


Benzene, (1-iodoethenyl)-, also known as α-iodostyrene or 1-iodovinylbenzene (CAS 51246-20-9, molecular formula C8H7I, molecular weight 230.05 g/mol), is a halogenated styrene derivative characterized by a vinylic iodine atom bonded to the α-carbon of the styrene framework [1]. This structural feature places it within the class of vinyl iodides, which are widely recognized as exceptionally reactive electrophiles in transition-metal-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the C(sp²)–I bond [2]. The compound serves as a versatile synthetic intermediate for constructing carbon-carbon and carbon-heteroatom bonds in advanced organic synthesis, pharmaceutical research, and materials science applications .

Why Benzene, (1-iodoethenyl)- Cannot Be Replaced by Generic Styryl Halides: Critical Differences in Reactivity and Selectivity


Generic substitution with alternative styryl halides or vinyl halides is scientifically unsound because the specific halogen and its position on the vinyl group dictate both the reaction mechanism and the outcome. The vinylic iodine in Benzene, (1-iodoethenyl)- provides a markedly lower activation barrier for oxidative addition compared to its bromo or chloro counterparts, enabling cross-couplings under milder conditions and with higher functional group tolerance [1]. Furthermore, the α-iodo substitution pattern (iodine on the substituted vinyl carbon) imparts distinct chemoselectivity and geometric outcomes that cannot be replicated by β-iodostyrene isomers or aryl iodides [2]. Attempting to interchange this compound with a cheaper but less reactive analog—such as α-bromostyrene—directly results in lower yields, harsher reaction conditions, or complete reaction failure, thereby compromising synthetic efficiency and procurement value [3].

Benzene, (1-iodoethenyl)- Quantitative Differentiation Evidence: Reactivity, Yield, and Selectivity Compared to Closest Analogs


Enhanced Reactivity in Cross-Coupling: Vinyl Iodide vs. Vinyl Bromide and Chloride

In palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Sonogashira couplings, the reactivity of vinyl halides follows the order iodide > bromide > chloride, a trend directly correlated with carbon-halogen bond strength [1]. Benzene, (1-iodoethenyl)-, as a vinyl iodide, exhibits a significantly faster rate of oxidative addition to Pd(0) compared to its bromo and chloro analogs [1]. This higher intrinsic reactivity allows for couplings to proceed under milder conditions (lower temperatures, shorter reaction times) and often with reduced catalyst loadings, translating to superior synthetic efficiency and broader substrate scope [1].

Cross-Coupling Palladium Catalysis Bond Dissociation Energy

Superior Synthetic Access: One-Step Synthesis vs. Conventional Multi-Step Approaches

A one-step method for synthesizing (1-iodovinyl) arenes, including Benzene, (1-iodoethenyl)-, from trimethylsilyl ethynylarenes via iodotrimethylsilane-mediated hydroiodation has been developed [1]. This method is explicitly described as 'superior to a conventional multi-step approach' [1]. The protocol leverages the Sonogashira reaction to provide ready access to the trimethylsilyl ethynylarene precursors, streamlining the overall synthetic sequence and reducing the time and material costs associated with preparing this valuable building block [1].

Synthetic Methodology Hydroiodation Sonogashira

High and Chemoselective Yields in Aminocarbonylation: α-Iodostyrene vs. α-Bromostyrene

In palladium-catalyzed aminocarbonylation reactions, Benzene, (1-iodoethenyl)- (α-iodostyrene) demonstrates high reactivity and chemoselectivity, forming N-substituted phenylacrylamides in nearly quantitative yields [1]. High isolated yields of up to 83% have been achieved with both simple amines and amino acid methyl esters under mild conditions [1]. In contrast, the direct bromo analogue, α-bromostyrene, while also used in various coupling reactions, is noted to have been 'used more frequently' in the literature as a substrate for certain transformations, implying that the iodo variant may be the preferred, higher-yielding choice for demanding applications like aminocarbonylation [1].

Aminocarbonylation Palladium Catalysis Yield Comparison

Geometric Selectivity in Synthesis: Z-Isomer Access via Novel Photochemical Method

A telescoped hydroiodination/photochemical isomerization method provides selective access to Z-α-iodostyrenes, leveraging the thermodynamic stability of the Z isomer over the E isomer [1]. This method addresses a key limitation in the field, as traditional methods for synthesizing alkenyl iodides typically favor the formation of E isomers [1]. The approach demonstrates broad substrate compatibility, good yields, and geometric selectivity, offering a streamlined solution to expand the utility of alkenyl iodides in complex molecule synthesis where stereochemistry is critical [1].

Stereoselective Synthesis Photocatalysis Z-α-Iodostyrene

Benzene, (1-iodoethenyl)-: High-Impact Research and Industrial Application Scenarios


Complex Natural Product Total Synthesis: Stille Cross-Coupling of Polyene Side Chains

Benzene, (1-iodoethenyl)- and its derivatives serve as critical building blocks in the stereoselective total synthesis of complex natural products. For instance, key iodovinyl pyrone building blocks were coupled with vinyl stannanes via Stille cross-coupling to assemble the highly substituted polyene side chains of α-methoxy-γ-pyrone-containing polypropionate natural products [1]. This application underscores the compound's value in constructing structurally intricate, biologically relevant molecules where precise control over alkene geometry is paramount [1].

Synthesis of 2-Arylacrylamide Pharmacophores via Palladium-Catalyzed Aminocarbonylation

The high reactivity of Benzene, (1-iodoethenyl)- in palladium-catalyzed aminocarbonylation enables the efficient, high-yielding (up to 83%) synthesis of diverse N-substituted phenylacrylamides [2]. This reaction is particularly valuable for medicinal chemistry, as it provides a direct route to 2-arylacrylamide scaffolds found in numerous bioactive compounds and pharmaceutical candidates, circumventing the need for traditional carboxylic acid activation steps [2].

Stereospecific Synthesis of Z-Alkenes for Bioactive Molecules

The newly developed photochemical method for selectively synthesizing Z-α-iodostyrenes [3] positions Benzene, (1-iodoethenyl)- as a key precursor for stereospecific cross-coupling reactions. This is crucial for generating Z-alkenes with defined geometry, which are essential structural features in many drug molecules and advanced materials, as the biological activity or material properties can be heavily influenced by alkene stereochemistry [3].

Synthesis of Conjugated Enynes via Sonogashira Coupling

Benzene, (1-iodoethenyl)- is an ideal substrate for Sonogashira cross-coupling reactions with terminal alkynes [4]. This transformation is a cornerstone for constructing conjugated enyne systems, which are fundamental building blocks in organic electronics, molecular wires, and the synthesis of complex polycyclic frameworks found in natural products [4]. The high reactivity of the vinyl iodide ensures efficient coupling and high yields of the desired enyne products.

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